molecular formula C16H22N2O3S B2639213 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine CAS No. 1795412-32-6

1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine

Cat. No.: B2639213
CAS No.: 1795412-32-6
M. Wt: 322.42
InChI Key: YZPQLXYQZXRRBB-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine is a complex organic compound featuring a pyrrolidine ring, a benzenesulfonyl group, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

1-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine and piperidine rings contribute to the compound’s overall binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Uniqueness: 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine is unique due to its combination of a pyrrolidine ring, a benzenesulfonyl group, and a piperidine ring, which collectively contribute to its distinct chemical properties and potential biological activities. This unique structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-10-5-2-6-11-17)18-12-9-15(13-18)22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQLXYQZXRRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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